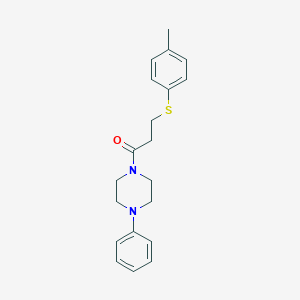
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound with the molecular formula C20H24N2OS. This compound is characterized by the presence of a sulfide group, a piperazine ring, and phenyl groups, making it a molecule of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenyl magnesium bromide with 3-oxo-3-(4-phenyl-1-piperazinyl)propyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, which may explain some of its pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl sulfone
- 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl sulfoxide
- 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl chloride
Uniqueness
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H24N2OS |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C20H24N2OS/c1-17-7-9-19(10-8-17)24-16-11-20(23)22-14-12-21(13-15-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
InChI-Schlüssel |
VOLHWFBMRDJZLV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















